tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
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Overview
Description
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol.
Preparation Methods
The synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-methylcyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
As a CB2 agonist, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate exerts its effects by binding to the CB2 receptor, which is part of the endocannabinoid system. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can be compared with similar compounds such as tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate. While both compounds share similar structural features, this compound is unique in its specific binding affinity and selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .
Similar Compounds
Properties
IUPAC Name |
tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBONHQPJCKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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